molecular formula C10H16NO3P B179429 4-(Diethoxyphosphorylmethyl)pyridine CAS No. 77047-42-8

4-(Diethoxyphosphorylmethyl)pyridine

Cat. No. B179429
CAS RN: 77047-42-8
M. Wt: 229.21 g/mol
InChI Key: IHGJNTGEJAJEKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(Diethoxyphosphorylmethyl)pyridine” is a chemical compound with the molecular formula C10H16NO3P . It is not intended for human or veterinary use and is used only for research purposes.


Molecular Structure Analysis

The molecular structure of “4-(Diethoxyphosphorylmethyl)pyridine” consists of a pyridine ring with a diethoxyphosphorylmethyl group attached . The InChI code for this compound is 1S/C10H16NO3P/c1-3-13-15(12,14-4-2)9-10-5-7-11-8-6-10/h5-8H,3-4,9H2,1-2H3 .

Scientific Research Applications

1. Synthesis and Photophysical Evaluation

Researchers have synthesized 2-methoxy and 2-morpholino pyridine compounds, including analogs of 4-(Diethoxyphosphorylmethyl)pyridine, to evaluate their fluorescence properties. The study discovered that these compounds exhibit high fluorescence quantum yields in various solvents, making them potential candidates for applications in fluorescence-based technologies (Hagimori, Nishimura, Mizuyama & Shigemitsu, 2019).

2. Complexing Properties with Metals

Pyridine-4-methylene derivatives, closely related to 4-(Diethoxyphosphorylmethyl)pyridine, have demonstrated interesting complexing properties with metals like copper (Cu(II)) in aqueous solutions. These properties are pertinent in various fields, including catalysis and material science (Kufelnicki et al., 2016).

3. Agricultural and Medicinal Chemistry

Derivatives of 4-(Diethoxyphosphorylmethyl)pyridine have been used in the synthesis of compounds relevant to agrochemical and medicinal applications. This highlights its importance in the synthesis of biologically active compounds (Ghelfi et al., 2003).

Material Science and Chemistry Applications

1. Scaffold for Synthesis

4-(Diethoxyphosphorylmethyl)pyridine derivatives have been utilized as scaffolds for the synthesis of highly functionalized organic compounds. This versatility underlines its importance in synthetic organic chemistry (Ruano, Fajardo & Martín, 2005).

2. Crystallography and Material Properties

Derivatives of 4-(Diethoxyphosphorylmethyl)pyridine have also been studied for their crystallographic properties and intermolecular interactions, providing insights into material sciences and the design of new materials (Armas et al., 2003).

Computational and Theoretical Studies

1. Computational Analysis

The photophysical characteristics of pyridine derivatives, including structures similar to 4-(Diethoxyphosphorylmethyl)pyridine, have been extensively studied through computational methods, aiding in the understanding of their electronic properties and potential applications in photonics and electronics (Behera, Karak & Krishnamoorthy, 2015).

2. Density Functional Theory (DFT) Studies

DFT calculations have been performed on pyridine derivatives to understand their molecular electrostatic potential surfaces, aiding in the design of molecules with desired electronic properties for various applications in chemistry and materials science (Tamer et al., 2018).

properties

IUPAC Name

4-(diethoxyphosphorylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16NO3P/c1-3-13-15(12,14-4-2)9-10-5-7-11-8-6-10/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGJNTGEJAJEKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=NC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Diethoxyphosphorylmethyl)pyridine

Synthesis routes and methods

Procedure details

To a suspension of 4-chloropyridine hydrochloride (3.28 g, 20 mmol) in benzene (50 mL) was added 40% NaOH (1.35 mL). The resulting mixture was sonicated for 10 min and filtered. The residue was treated with additional benzene (15 mL), sonicated and filtered. The combined benzene layers were dried (Na2SO4) to give a solution of 4-chloropyridine which was used without further characterization (vida infra). A solution of diethyl phosphate (3.03 g, 22 mmol) in benzene (35 mL) was treated with freshly cut Na (510 mg, 22 mmol). The resulting mixture was refluxed for 30 min (oil temp. 90° C.), cooled to 0° C., then treated added dropwise over 10 min. with the solution of 4-chloropyridine in benzene (prepared as described above). After addition, the resulting mixture was refluxed for 3 h (oil temp. 100° C.) under argon then cooled to rt. The insoluble white precipitate was removed by filtration and rinsed with benzene (20 mL). The combined filtrate was concentrated and dried under high vacuum to give 3.5 g of diethyl pyridin-4-ylmethylphosphonate as a colorless liquid.
Quantity
3.03 g
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reactant
Reaction Step One
[Compound]
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Na
Quantity
510 mg
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reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Two

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